molecular formula C20H17N3O2 B3907088 N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide

N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide

Cat. No. B3907088
M. Wt: 331.4 g/mol
InChI Key: XEEGJTWVBAMGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide, also known as DPA-PYR, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a pyridinecarboximidamide derivative, which has been synthesized using a specific method. In

Scientific Research Applications

N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein phosphatase 1 (PP1) enzyme, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting PP1, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide can modulate the activity of several signaling pathways in the brain, leading to changes in neuronal function and behavior.

Mechanism of Action

The mechanism of action of N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide involves the inhibition of PP1 enzyme activity. PP1 is a key regulator of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. By inhibiting PP1, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide can enhance synaptic plasticity and improve memory formation in experimental models. Additionally, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide has been shown to modulate the activity of several other signaling pathways in the brain, including the MAPK/ERK, PI3K/Akt, and CREB pathways.
Biochemical and physiological effects:
N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects in experimental models. It can enhance synaptic plasticity and memory formation, as well as modulate neuronal activity and behavior. Additionally, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide is its selectivity for PP1 enzyme inhibition. This allows for precise modulation of signaling pathways in the brain, without affecting other enzymes or processes. Additionally, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide has good solubility and stability, which makes it easy to use in experimental settings. However, one limitation of N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide is its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent and selective PP1 inhibitors, which could have even greater therapeutic potential. Additionally, research could focus on the use of N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies could explore the mechanisms underlying the neuroprotective effects of N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide, and how these effects may be harnessed for therapeutic purposes.
Conclusion:
In conclusion, N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for PP1 inhibition, combined with its ability to modulate signaling pathways in the brain, make it a promising tool for studying neuronal function and behavior. While there are some limitations to its use, future research could lead to the development of more potent and selective PP1 inhibitors, as well as new therapeutic approaches for neurodegenerative diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-19(17-13-7-8-14-22-17)23-25-20(24)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGJTWVBAMGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide
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N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide

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